5-ethyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide 5-ethyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1396564-25-2
VCID: VC4963779
InChI: InChI=1S/C17H18N2O2S3/c1-3-14-9-10-16(22-14)24(20,21)18-11-15-12(2)19-17(23-15)13-7-5-4-6-8-13/h4-10,18H,3,11H2,1-2H3
SMILES: CCC1=CC=C(S1)S(=O)(=O)NCC2=C(N=C(S2)C3=CC=CC=C3)C
Molecular Formula: C17H18N2O2S3
Molecular Weight: 378.52

5-ethyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide

CAS No.: 1396564-25-2

Cat. No.: VC4963779

Molecular Formula: C17H18N2O2S3

Molecular Weight: 378.52

* For research use only. Not for human or veterinary use.

5-ethyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide - 1396564-25-2

Specification

CAS No. 1396564-25-2
Molecular Formula C17H18N2O2S3
Molecular Weight 378.52
IUPAC Name 5-ethyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C17H18N2O2S3/c1-3-14-9-10-16(22-14)24(20,21)18-11-15-12(2)19-17(23-15)13-7-5-4-6-8-13/h4-10,18H,3,11H2,1-2H3
Standard InChI Key PRGVLEHIWSXFEI-UHFFFAOYSA-N
SMILES CCC1=CC=C(S1)S(=O)(=O)NCC2=C(N=C(S2)C3=CC=CC=C3)C

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a thiophene ring substituted with a sulfonamide group at position 2, linked via a methylene bridge to a 4-methyl-2-phenyl-1,3-thiazole moiety. Its molecular formula is C₁₇H₁₈N₂O₂S₃, with a molecular weight of 378.52 g/mol. Key structural attributes include:

  • Thiophene core: A five-membered aromatic ring with sulfur at position 1, ethyl group at position 5, and sulfonamide at position 2.

  • Thiazole subunit: A 4-methyl-2-phenyl-substituted thiazole connected to the sulfonamide nitrogen via a methylene group.

The InChIKey (PRGVLEHIWSXFEI-UHFFFAOYSA-N) and SMILES (CCC1=CC=C(S1)S(=O)(=O)NCC2=C(N=C(S2)C3=CC=CC=C3)C) provide unambiguous identifiers for computational and experimental studies .

Physicochemical Characteristics

PropertyValueSource
Molecular Weight378.52 g/mol
SolubilityNot publicly available
Melting PointUndocumented
LogP (Partition Coeff.)Estimated ~3.2 (Calculated)

The compound’s solubility remains uncharacterized, though analogs like 5-ethyl-4-methyl-2-phenyl-1,3-thiazole (LogP ~2.8) suggest moderate lipophilicity .

Synthesis and Preparation

Synthetic Routes

The synthesis involves multi-step reactions leveraging nucleophilic substitutions and cyclocondensation:

  • Thiazole Formation: 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is prepared via Hantzsch thiazole synthesis, combining thiourea derivatives with α-halo ketones .

  • Sulfonamide Coupling: The thiophene sulfonyl chloride reacts with the aminomethyl-thiazole intermediate in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

Example Protocol:

  • Step 1: React 4-methyl-2-phenylthiazole-5-carbaldehyde with ethylamine to yield the secondary amine.

  • Step 2: Sulfonation of 2-ethylthiophene with chlorosulfonic acid generates the sulfonyl chloride.

  • Step 3: Coupling under Schotten-Baumann conditions yields the target compound .

Optimization Challenges

  • Yield Limitations: Side reactions during sulfonamide formation often reduce yields to 50–70%.

  • Purification: Chromatography or recrystallization from acetic acid is required due to byproduct formation .

Biological Activities and Research Findings

Antimicrobial Properties

Analogous compounds, such as 5-chloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide, show MIC values of 7.8 µg/mL against Candida albicans and Aspergillus niger, suggesting potential antifungal applications .

Structure-Activity Relationships (SAR)

  • Thiazole Substitutions: 4-Methyl and 2-phenyl groups enhance metabolic stability and target affinity .

  • Sulfonamide Linker: Critical for hydrogen bonding with biological targets (e.g., enzymes, receptors) .

  • Thiophene Modifications: Ethyl groups at position 5 improve lipophilicity and membrane permeability.

Comparative Analysis with Analogous Compounds

CompoundKey FeaturesBioactivitySource
5-Ethyl-4-methyl-2-phenyl-1,3-thiazoleSimplified thiazole coreIntermediate in synthesis
Ethyl 7-methyl-1-(4-nitrophenyl)...Triazolopyrimidine-thiophene hybridAntitumor (IC₅₀ ~2 μM)
5-Chloro-N-(4-chlorophenyl)...Pyrrole-oxazole-thiazole architectureAntifungal (MIC 7.8 µg/mL)

This comparison underscores the role of heterocyclic diversity in tuning biological efficacy.

Applications in Drug Discovery

Kinase Inhibition

The compound’s sulfonamide-thiazole motif aligns with pharmacophores targeting tyrosine kinases, making it a candidate for oncology therapeutics .

Antibacterial Development

Structural parallels to thiadiazolothienopyrimidinones, which inhibit bacterial DNA gyrase, hint at antibacterial applications pending further study .

Future Directions

  • Pharmacokinetic Studies: Profiling absorption, distribution, metabolism, and excretion (ADME) in model organisms.

  • Target Identification: Proteomic screening to elucidate molecular targets (e.g., kinases, microbial enzymes).

  • Toxicological Assessments: Acute and chronic toxicity evaluations to establish safety profiles.

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